molecular formula C18H12N2O3S B2991840 Methyl 3-(4-cyanobenzamido)benzo[b]thiophene-2-carboxylate CAS No. 477490-33-8

Methyl 3-(4-cyanobenzamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2991840
CAS No.: 477490-33-8
M. Wt: 336.37
InChI Key: LJSRUPKCEMWSAK-UHFFFAOYSA-N
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Description

Methyl 3-(4-cyanobenzamido)benzo[b]thiophene-2-carboxylate is a heterocyclic compound featuring a benzo[b]thiophene core substituted at the 3-position with a 4-cyanobenzamido group and at the 2-position with a methyl carboxylate moiety. This compound is synthesized via multi-step reactions, starting from methyl 3-aminobenzo[b]thiophene-2-carboxylate, followed by diazotization, sulfonation, and subsequent coupling with 4-cyanobenzoyl derivatives . Its structural complexity and functional group arrangement make it a candidate for pharmacological studies, particularly in enzyme inhibition and antimicrobial applications.

Properties

IUPAC Name

methyl 3-[(4-cyanobenzoyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O3S/c1-23-18(22)16-15(13-4-2-3-5-14(13)24-16)20-17(21)12-8-6-11(10-19)7-9-12/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSRUPKCEMWSAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-cyanobenzamido)benzo[b]thiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of o-nitrobenzonitrile with methyl thioglycolate under basic conditions to form the benzo[b]thiophene core . This intermediate is then subjected to further reactions to introduce the cyanobenzamido group and the ester functionality.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-cyanobenzamido)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the nitro group results in the corresponding amine.

Scientific Research Applications

Methyl 3-(4-cyanobenzamido)benzo[b]thiophene-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(4-cyanobenzamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Data Tables

Table 2: Similarity Scores of Structurally Related Compounds ()

Compound Name CAS RN Similarity Score Key Differences
Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate 5556-20-7 0.84 Ethyl ester, hydroxy vs. cyanobenzamido
Methyl 6-chlorobenzo[b]thiophene-2-carboxylate 104795-85-9 0.70 Chloro vs. cyanobenzamido substituent

Biological Activity

Methyl 3-(4-cyanobenzamido)benzo[b]thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and mechanisms of action, supported by relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of benzo[b]thiophenes, characterized by a unique structural framework that contributes to its biological properties. Its molecular formula is C18H12N2O3SC_{18}H_{12}N_{2}O_{3}S and it features both a benzo[b]thiophene core and a cyanobenzamido group, which are crucial for its interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Condensation Reaction : The initial step often includes the condensation of o-nitrobenzonitrile with methyl thioglycolate under basic conditions.
  • Functionalization : Subsequent reactions may introduce the cyanobenzamido group through acylation or amidation processes.
  • Purification : The final product is purified using recrystallization techniques to ensure high yield and purity.

Antimicrobial Properties

Research has indicated that compounds related to benzo[b]thiophenes exhibit significant antimicrobial activity. For instance, studies have shown that derivatives can effectively inhibit the growth of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 2.7322.86μg/mL2.73-22.86\,\mu g/mL against multidrug-resistant strains .

Anticancer Activity

This compound has been investigated for its potential anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cell lines by targeting specific cellular pathways . For example, a related compound demonstrated an IC50 value of 23.2μM23.2\,\mu M in inhibiting cell proliferation in breast cancer cells .

The mechanism underlying the biological activity of this compound involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby exerting therapeutic effects against pathogens and cancer cells.
  • Molecular Docking Studies : Molecular docking analyses have revealed that the compound binds similarly to native ligands in target enzymes, providing insights into its inhibitory mechanisms .

Comparative Analysis with Similar Compounds

Compound NameStructure SimilarityBiological Activity
Methyl 3-aminobenzo[b]thiophene-2-carboxylateShares benzo[b]thiophene coreModerate anticancer activity
Benzo[b]thiophene-2-carboxylic acid methyl esterLacks cyanobenzamido groupLimited antimicrobial properties

This compound stands out due to its unique combination of functional groups that enhance its biological efficacy compared to similar compounds.

Case Studies and Research Findings

  • Study on Antitubercular Activity : A study evaluated various benzo[b]thiophene derivatives against Mycobacterium tuberculosis and found that certain derivatives exhibited potent activity with MIC values significantly lower than conventional treatments .
  • Anticancer Screening : In another research effort, compounds derived from the benzo[b]thiophene scaffold were screened for their ability to induce apoptosis in various cancer cell lines, demonstrating promising results for future drug development .

Q & A

Q. Key Considerations :

  • Functional group compatibility (e.g., ester stability under acidic diazotization conditions).
  • Yields improve with excess morpholine (for sulfonamide derivatives) or optimized coupling reagent ratios .

Basic: Which spectroscopic techniques confirm the compound’s structure, and what signatures are critical?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Ester methyl group: δ ~3.8–4.0 ppm (¹H); ~165–170 ppm (¹³C, carbonyl) .
    • Aromatic protons (benzo[b]thiophene): δ 7.2–8.5 ppm.
    • 4-Cyanobenzamido NH: δ ~10.5 ppm (broad singlet) .
  • IR :
    • C≡N stretch: ~2220 cm⁻¹.
    • Ester C=O: ~1700 cm⁻¹; amide C=O: ~1650 cm⁻¹ .
  • UV-Vis : π→π* transitions in aromatic systems (λmax ~250–300 nm) .

Advanced: How can DFT and molecular docking elucidate electronic properties and target interactions?

Methodological Answer:

  • DFT Calculations (B3LYP/6-311++G(d,p)) :
    • Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity .
    • Electrostatic potential maps identify nucleophilic/electrophilic sites (e.g., cyano group’s electron-deficient nature) .
  • Docking (AutoDock/Vina) :
    • Target STAT3’s SH2 domain (PDB: 1BG1). The 4-cyanobenzamido group forms hydrogen bonds with Lys591 and π-π stacking with Phe716 .
  • MD Simulations (200 ns) : Validate binding stability via RMSD/RMSF analysis .

Advanced: How to resolve contradictions in reported biological activities (e.g., STAT3 vs. hepatitis B inhibition)?

Methodological Answer:

  • Assay Conditions :
    • STAT3 inhibition often uses IL-6-stimulated HeLa cells, while antiviral assays employ HBV-transfected HepG2.2.15 cells .
  • Structural Analogues :
    • Replace the 4-cyanobenzamido group with morpholinosulfonyl () to shift selectivity toward HBV .
  • Purity Validation :
    • HPLC purity >95% reduces off-target effects. Impurities like unreacted sulfonyl chloride may confound results .

Basic: What impurities arise during synthesis, and how are they controlled?

Methodological Answer:

  • Common Impurities :
    • Unreacted 3-aminobenzo[b]thiophene intermediate (detected via TLC, Rf ~0.3 in ethyl acetate/hexane).
    • Hydrolysis byproducts (e.g., free carboxylic acid from ester cleavage) .
  • Mitigation Strategies :
    • Silica gel chromatography (ethyl acetate/hexane, 3:7) removes polar impurities.
    • Low-temperature diazotization (-10°C) minimizes side reactions .

Advanced: How does modifying the 4-cyanobenzamido group affect pharmacokinetics and binding?

Methodological Answer:

  • SAR Studies :
    • Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): Enhance STAT3 binding but reduce solubility .
    • Hydrophobic Substituents (e.g., -Br, -CH₃): Improve membrane permeability but increase metabolic instability .
  • ADMET Predictions (SwissADME) :
    • LogP >3.5 correlates with poor aqueous solubility. The cyano group reduces LogP (~2.8) compared to bromo analogues .

Basic: What in vitro assays are recommended for initial biological evaluation?

Methodological Answer:

  • Anticancer Activity :
    • MTT assay on HepG2 (liver cancer) and MCF-7 (breast cancer) cells. IC₅₀ values <10 µM indicate potency .
  • Enzyme Inhibition :
    • STAT3 phosphorylation assay (Western blot with p-STAT3 Tyr705 antibody) .
  • Antiviral Screening :
    • HBV DNA quantification via qPCR in HepG2.2.15 cells .

Advanced: How to achieve enantiomeric purity, and what resolution methods are effective?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IA column (hexane/isopropanol, 85:15) to separate enantiomers. Retention times vary by 2–4 minutes .
  • Enzymatic Resolution : Lipase-mediated hydrolysis of racemic esters (e.g., Candida antarctica lipase B) yields >90% ee .

Basic: How do reaction conditions influence yield in amide coupling or cyclization?

Methodological Answer:

Factor Optimal Condition Impact on Yield
Solvent DMF (polar aprotic)Enhances coupling efficiency
Catalyst EDC/HOBt (1.2 eq)Reduces racemization
Temperature 60°C for 12 hoursBalances reaction rate vs. degradation

Advanced: What in silico tools predict metabolic stability and toxicity?

Methodological Answer:

  • Metabolism : CYP450 isoforms (e.g., CYP3A4) predicted via StarDrop. The ester group is prone to hydrolysis, generating carboxylic acid metabolites .
  • Toxicity : ProTox-II predicts hepatotoxicity (Probability: 65%) due to aromatic nitro/byproducts. Ames test in silico shows low mutagenic risk .

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